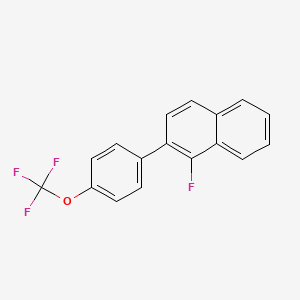
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic molecules, leading to enhanced stability, bioavailability, and reactivity .
Métodos De Preparación
The synthesis of 4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine typically involves multiple steps, including halogenation, methylation, and fluorination reactionsIndustrial production methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the compound may influence various cellular pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-(trifluoromethyl)-6-methoxy-3-methylpyridine: This compound has an additional fluorine atom, which may further enhance its chemical stability and reactivity.
4-Chloro-2-(difluoromethyl)-6-methylpyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8ClF2NO |
|---|---|
Peso molecular |
207.60 g/mol |
Nombre IUPAC |
4-chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2NO/c1-4-5(9)3-6(13-2)12-7(4)8(10)11/h3,8H,1-2H3 |
Clave InChI |
OMCXJEOPZFBLRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1Cl)OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)







![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)



![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
